molecular formula C5H8FN3 B13130687 (3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanamine

(3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanamine

Katalognummer: B13130687
Molekulargewicht: 129.14 g/mol
InChI-Schlüssel: XBCUYSDRYGFQGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanamine is a chemical compound with the molecular formula C5H8FN3. It is a derivative of pyrazole, a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoro-1-methylpyrazole with formaldehyde and ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

(3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methyl-1H-pyrazol-4-yl)methanamine: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    3-Fluoro-1H-pyrazol-4-yl)methanamine: Lacks the methyl group, which may influence its chemical properties and applications.

    1-Methyl-3-fluoro-1H-pyrazole:

Uniqueness

(3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanamine is unique due to the presence of both the fluorine and methyl groups, which can enhance its reactivity and biological activity. These functional groups may also influence its solubility, stability, and overall chemical behavior, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C5H8FN3

Molekulargewicht

129.14 g/mol

IUPAC-Name

(3-fluoro-1-methylpyrazol-4-yl)methanamine

InChI

InChI=1S/C5H8FN3/c1-9-3-4(2-7)5(6)8-9/h3H,2,7H2,1H3

InChI-Schlüssel

XBCUYSDRYGFQGV-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C(=N1)F)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.